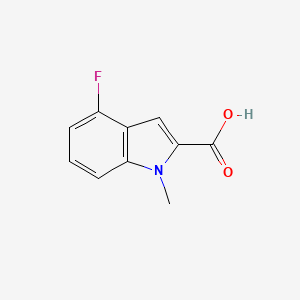

4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDTYNUXKKGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 4-fluoro-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways.

Biologische Aktivität

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, leading to specific biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

- Receptor Modulation : It may modulate receptor signaling pathways, impacting physiological responses.

- Nucleic Acid Interaction : The compound can interfere with nucleic acid functions, potentially affecting gene expression and replication processes .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives have demonstrated efficacy against HIV integrase, with IC50 values indicating their potency in inhibiting viral replication. Structural modifications have further enhanced their activity, suggesting a promising avenue for developing new antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to influence cell signaling pathways associated with tumor growth makes it a candidate for further research in cancer therapeutics. Preliminary studies indicate that modifications to the indole structure can lead to improved antiproliferative activity against various cancer cell lines .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications extend across multiple domains:

- Pharmaceutical Development : It is integral in developing anti-cancer and anti-inflammatory drugs.

- Biochemical Research : Utilized to study enzyme mechanisms and receptor interactions.

- Material Science : Explored for potential use in organic semiconductors.

- Agricultural Chemistry : Applied in formulating effective agrochemicals .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the most significant applications of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives is their role as inhibitors of HIV-1 integrase, an essential enzyme in the life cycle of the virus. Research has demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

A study published in Molecules detailed the synthesis and evaluation of indole-2-carboxylic acid derivatives, including this compound. The compound exhibited a significant inhibitory effect on integrase, with an IC50 value as low as 0.13 μM for optimized derivatives. The binding mode analysis indicated that the compound chelates two Mg²⁺ ions within the active site of integrase, which is crucial for its activity .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 0.13 | Strong inhibitor of HIV integrase |

| Optimized derivative | 12.41 | Moderate inhibitor with potential for further modification |

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies have shown that modifications to the indole core can significantly enhance antiviral activity. For instance, introducing halogenated phenyl groups at specific positions on the indole ring has resulted in improved interactions with viral DNA, thereby increasing potency.

Case Study: Optimization of Antiviral Activity

In another study focusing on indole-2-carboxamide derivatives, researchers identified that structural modifications could lead to a tenfold increase in potency against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Specific modifications at the N1 position of the indole ring were found to enhance metabolic stability and reduce recognition by P-glycoprotein, which is critical for achieving effective concentrations in the central nervous system .

| Modification | Impact on Potency | Notes |

|---|---|---|

| C6 Halogenation | Increased binding to viral DNA | Enhanced π–π stacking interactions |

| N1 Substitution | Improved metabolic stability | Reduced efflux via P-glycoprotein |

Other Therapeutic Potential

Beyond its antiviral applications, this compound has shown promise in other therapeutic areas, including oncology. Its structural analogs have been investigated for their antitumor effects.

Case Study: Antitumor Activity

Research has indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The antitumor activity appears to correlate with specific substituents on the indole ring, suggesting a potential pathway for developing anticancer agents based on this scaffold .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and available

Substituent Effects on Activity and Properties

Methyl Group Impact :

- The 1-methyl group in the target compound reduces N–H reactivity, enhancing stability compared to unmethylated analogs like CID 4035579 .

- 7-Methyl substitution (CAS 891724-25-7) introduces steric hindrance, which may limit binding to enzymes or receptors .

Carboxylic Acid Positioning: The 2-carboxylic acid group is critical for hydrogen bonding in bioactive molecules, as demonstrated by the antitumor activity of NSC 368390 (a 4-quinolinecarboxylic acid derivative) .

Halogen vs. Methoxy groups (CID 67227038) enhance aqueous solubility, a key factor in drug bioavailability .

Vorbereitungsmethoden

Starting Material Preparation and Functional Group Introduction

Starting from substituted anilines : For example, 4-chloro-3-fluoroaniline derivatives have been used as precursors for related fluorinated indole-2-carboxylates. Protection of the amino group (e.g., Boc protection) facilitates regioselective iodination at the 2-position, a key step in preparing the indole core with desired substitution.

Regioselective halogenation : Iodination at the 2-position of the aniline derivative allows subsequent cyclization to the indole ring without generating regioisomeric mixtures.

Cyclization to Indole Core

Cyclization via thermal or metal-catalyzed conditions : The o-iodoaniline intermediate undergoes cyclization to form the indole-2-carboxylic acid scaffold. For example, heating under nitrogen atmosphere in ethylene glycol with zinc chloride catalyst has been reported for related indole derivatives.

Hemetsberger–Knittel reaction : This involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis to generate indole-2-carboxylates. This method allows introduction of fluorine substituents on the aromatic ring and can be adapted for methylation at the nitrogen.

N-Methylation

- The indole nitrogen is methylated typically via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, yielding 1-methylindole derivatives.

Esterification and Hydrolysis

- The carboxylic acid at the 2-position is often introduced or manipulated as an ester (e.g., methyl or ethyl ester) for easier purification and handling. Subsequent alkaline hydrolysis converts esters to the free acid.

Representative Synthetic Scheme (Adapted from Related Methods)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Boc protection of 4-fluoro-3-aminobenzene | Protects amino group for selective iodination |

| 2 | Regioselective iodination at 2-position (e.g., NIS) | Enables selective cyclization, avoids regioisomers |

| 3 | Boc deprotection | Restores free amine for cyclization |

| 4 | Cyclization in presence of catalyst (e.g., ZnCl2) and solvent (ethylene glycol) under N2, 150–170°C | Forms 4-fluoro-indole-2-carboxylic acid core |

| 5 | N-methylation using methyl iodide or equivalent | Generates 1-methyl substitution on indole nitrogen |

| 6 | Esterification (if needed) and subsequent hydrolysis | Converts carboxyl group to acid form with high purity |

Detailed Research Findings and Data

Yield and Purity : Related syntheses of halogenated indole-2-carboxylic acids report overall yields around 50–70% with purities exceeding 98% by HPLC.

Reaction Conditions : Cyclization reactions typically require inert atmosphere (nitrogen), elevated temperatures (150–170°C), and use of polar solvents such as ethylene glycol or ethanol.

Side Products and Optimization : Formation of side products such as benzoxazolone derivatives during iodination can be minimized by optimizing reaction stoichiometry and temperature, improving yield and purity.

Comparative Table of Preparation Methods for Fluorinated Indole-2-carboxylic Acids

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis of indole-carboxylic acid derivatives typically involves formylation or carboxylation at the 2-position. For this compound:

Formylation/Carboxylation : Start with 4-fluoro-1-methylindole. Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at the 2-position, followed by oxidation (e.g., KMnO₄ or RuO₂) to convert the aldehyde to a carboxylic acid .

Alternative Route : Condensation of pre-functionalized intermediates, such as reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinones in acetic acid under reflux, as demonstrated for structurally similar compounds .

Q. Key Considerations :

- Optimize reaction time (2.5–3 hours) and temperature (reflux) to minimize side products.

- Use sodium acetate as a catalyst for cyclization or condensation steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of fluorine (¹⁹F NMR) and methyl groups (¹H NMR). The carboxylic acid proton may appear as a broad peak in DMSO-d₆ .

- HPLC/MS : Assess purity (>95%) and molecular weight (theoretical MW: 209.18 g/mol). Electrospray ionization (ESI) in negative mode can detect the carboxylate anion .

- Elemental Analysis : Verify C, H, N, and F content against calculated values.

Data Gaps : Current literature lacks explicit data for this compound, so cross-validate with structurally similar molecules (e.g., 5-chloro-4-fluoro-1H-indole, MW 169.58 g/mol) .

Q. What are the known physicochemical properties, and how can they be experimentally determined?

Methodological Answer:

| Property | Experimental Method | Reference Compound Data |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 1-methylindole derivatives: 221–223°C |

| Solubility | Shake-flask method in DMSO, MeOH, or aqueous buffers | Predicted logP: ~2.1 (via ChemDraw) |

| Stability | Accelerated stability studies (40°C/75% RH, 1–3 months) | Stable under recommended storage |

Note : No explicit data exists for this compound; extrapolate from analogs like 1-methyl-1H-indole-5-carboxylic acid (mp 221–223°C) .

Advanced Research Questions

Q. How does the introduction of fluorine and methyl groups affect electronic properties and reactivity?

Methodological Answer:

- Fluorine : Enhances electronegativity, altering electron density at the 4-position. This may increase resistance to oxidative degradation and influence hydrogen-bonding interactions in biological targets .

- Methyl Group : Steric effects at the 1-position could restrict rotational freedom, impacting binding affinity in enzyme assays.

- Computational Analysis : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .

Case Study : Fluorine in 5-chloro-4-fluoro-1H-indole increases metabolic stability compared to non-fluorinated analogs .

Q. What computational methods predict degradation pathways under acidic/basic conditions?

Methodological Answer:

- In Silico Tools : Use software like SPARC or ACD/Percepta to simulate hydrolysis kinetics.

- Mechanistic Insight : The carboxylic acid group may undergo decarboxylation under strong acidic conditions, while the methyl group could stabilize the indole ring against electrophilic attack .

Experimental Validation : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) followed by LC-MS to identify degradation products .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use a NIOSH-certified respirator (P95) if airborne particles are generated .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested .

- Toxicology : No carcinogenicity data exists, but structurally related indoles are not classified as carcinogens by IARC or OSHA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.